Dhodh-IN-16 is a compound that acts as an inhibitor of dihydroorotate dehydrogenase (DHODH), an essential enzyme involved in the de novo synthesis of pyrimidines. This enzyme plays a critical role in cellular proliferation and is implicated in various diseases, including cancer. The inhibition of DHODH can lead to reduced pyrimidine synthesis, affecting cell growth and survival, making it a potential target for therapeutic intervention.
The compound is derived from a class of inhibitors designed to target DHODH, which is localized in the inner mitochondrial membrane. The development of Dhodh-IN-16 is part of ongoing research aimed at understanding the therapeutic potential of DHODH inhibitors in oncology and other fields.
Dhodh-IN-16 falls under the category of small molecule inhibitors, specifically targeting enzymes involved in nucleotide metabolism. It is classified as a dihydroorotate dehydrogenase inhibitor and is utilized in studies related to cancer therapeutics.
The synthesis of Dhodh-IN-16 involves multi-step organic synthesis techniques. A notable method includes a convergent synthesis approach, which allows for the efficient assembly of complex molecules. The synthetic route typically consists of several key steps:
The synthesis may require specific conditions such as temperature control, solvent selection, and reaction time optimization to ensure high yields and purity. For instance, reactions might be conducted under inert atmospheres to prevent degradation or unwanted side reactions.
Dhodh-IN-16 possesses a complex molecular structure characterized by multiple functional groups that contribute to its inhibitory activity against DHODH. The precise three-dimensional configuration is crucial for its interaction with the enzyme's active site.
The molecular formula and weight, along with specific structural features (such as chirality or the presence of heteroatoms), determine its physicochemical properties and biological activity. Crystallography studies may provide detailed insights into its conformation when bound to DHODH.
Dhodh-IN-16 primarily functions through competitive inhibition of DHODH, disrupting its enzymatic activity. The compound binds to the enzyme's active site, preventing the conversion of dihydroorotate to orotate.
The kinetics of inhibition can be characterized by determining the IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity. Various assays, including enzymatic assays and binding studies, help elucidate the interaction dynamics between Dhodh-IN-16 and DHODH.
The mechanism by which Dhodh-IN-16 exerts its effects involves binding to DHODH and blocking its substrate access. This inhibition leads to decreased levels of orotate and subsequently affects pyrimidine nucleotide biosynthesis.
Studies often utilize molecular modeling and kinetic assays to explore how Dhodh-IN-16 interacts with DHODH at the molecular level. These analyses can reveal critical binding interactions that stabilize the inhibitor-enzyme complex.
Dhodh-IN-16 exhibits specific physical characteristics such as melting point, solubility, and stability under various conditions. These properties are essential for formulation development and therapeutic application.
Dhodh-IN-16 has significant potential applications in scientific research, particularly in cancer therapy. Its ability to inhibit DHODH makes it a candidate for studies aimed at developing new anticancer agents that target metabolic pathways critical for tumor growth.
Additionally, ongoing research may explore its use in combination therapies or its effects on other diseases where DHODH plays a role in cellular proliferation or metabolism. Further investigations into its pharmacokinetics and pharmacodynamics will enhance understanding of its therapeutic potential.
Dihydroorotate Dehydrogenase is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and only redox reaction in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate. This reaction occurs at the inner mitochondrial membrane, where Dihydroorotate Dehydrogenase utilizes ubiquinone as an electron acceptor, linking pyrimidine synthesis to the mitochondrial electron transport chain [2] [5]. The de novo pathway generates uridine monophosphate, the precursor for all pyrimidine nucleotides required for DNA/RNA synthesis, glycosylation, and phospholipid metabolism [2] [4]. Unlike normal cells, rapidly proliferating cells—including cancer cells—exhibit heightened dependence on de novo pyrimidine synthesis due to insufficient salvage pathway activity to meet biosynthetic demands [2] [6]. Dihydroorotate Dehydrogenase thus serves as a metabolic gatekeeper; its inhibition depletes intracellular pyrimidine pools, selectively targeting cells with high nucleotide consumption [4] [10].
Table 1: Key Enzymes in De Novo Pyrimidine Biosynthesis
Enzyme | Function | Subcellular Location |
---|---|---|
Carbamoyl phosphate synthetase II | Converts glutamine to carbamoyl phosphate | Cytosol |
Aspartate transcarbamylase | Forms carbamoyl aspartate | Cytosol |
Dihydroorotase | Cyclizes carbamoyl aspartate to dihydroorotate | Cytosol |
Dihydroorotate Dehydrogenase | Oxidizes dihydroorotate to orotate | Inner mitochondrial membrane |
Orotate phosphoribosyltransferase | Attaches ribose-5-phosphate to orotate | Cytosol |
Orotidine-5'-decarboxylase | Decarboxylates orotidine monophosphate to UMP | Cytosol |
Oncogenic transformations rewire cellular metabolism to support unchecked proliferation. Dihydroorotate Dehydrogenase is a critical node in this reprogramming, as pyrimidine demand escalates during DNA replication and RNA synthesis in cancer cells [2] [4]. Transcription factors like Myc directly upregulate Dihydroorotate Dehydrogenase expression, while mutations in PTEN or activation of PI3K/AKT/mTOR pathways amplify flux through de novo synthesis [4] [8]. Cancer cells under microenvironmental stress (e.g., hypoxia, nutrient deprivation) exhibit further dependence on Dihydroorotate Dehydrogenase due to impaired salvage pathways [2] [7]. Mechanistically, pyrimidine depletion via Dihydroorotate Dehydrogenase inhibition triggers replication stress, DNA damage via ATR activation, and p53-mediated cell cycle arrest [4] [6]. Additionally, Dihydroorotate Dehydrogenase functionally couples with mitochondrial complex III via ubiquinone, influencing redox balance and mitochondrial reactive oxygen species signaling—an axis disrupted in tumors [5] [7].
Table 2: Cancer-Specific Vulnerabilities Linked to Dihydroorotate Dehydrogenase
Oncogenic Context | Metabolic Vulnerability | Consequence of Dihydroorotate Dehydrogenase Inhibition |
---|---|---|
PTEN loss | Glutamine-dependent pyrimidine synthesis | Replication fork stalling, ATR activation [4] |
Hypoxia | Reduced salvage pathway activity | Selective cytotoxicity [2] |
Myc amplification | Transcriptional upregulation of Dihydroorotate Dehydrogenase | Nucleotide depletion, differentiation [6] [8] |
KRAS mutations | Increased anabolic flux to nucleotides | Synergy with MAPK pathway inhibitors [4] [6] |
Pharmacological blockade of Dihydroorotate Dehydrogenase represents a promising anticancer strategy due to:
Dihydroorotate Dehydrogenase inhibitors like Dihydroorotate Dehydrogenase-IN-16 exemplify this rationale. It demonstrates sub-nanomolar potency (IC₅₀ = 0.396 nM against human Dihydroorotate Dehydrogenase) and robust antiproliferative activity in leukemia models (IC₅₀ = 0.2 nM in MOLM-13 cells) [1]. Its mechanism extends beyond nucleotide depletion to include:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: